4-Cyclopropoxy-2-fluoro-3-methylpyridine
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Overview
Description
4-Cyclopropoxy-2-fluoro-3-methylpyridine is a chemical compound with the molecular formula C9H10FNO and a molecular weight of 167.18 g/mol . This compound is part of the fluorinated pyridines family, which are known for their unique physical, chemical, and biological properties due to the presence of fluorine atoms in the aromatic ring .
Preparation Methods
The synthesis of 4-Cyclopropoxy-2-fluoro-3-methylpyridine involves several steps. One common method includes the use of Selectfluor® as a fluorinating agent . The reaction conditions typically involve the use of solvents like DMF (dimethylformamide) and temperatures ranging from 20°C to 500°C, depending on the specific reaction . Industrial production methods often employ high-yield techniques and may involve the use of complex catalysts and reagents to optimize the synthesis process .
Chemical Reactions Analysis
4-Cyclopropoxy-2-fluoro-3-methylpyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Cyclopropoxy-2-fluoro-3-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-fluoro-3-methylpyridine involves its interaction with specific molecular targets and pathways. The fluorine atom in the aromatic ring enhances the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-Cyclopropoxy-2-fluoro-3-methylpyridine can be compared with other fluorinated pyridines, such as 2-fluoro-4-methylpyridine and 2-fluoro-3-picoline . These compounds share similar structural features but differ in their specific substituents and properties. The presence of the cyclopropoxy group in this compound makes it unique and may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C9H10FNO |
---|---|
Molecular Weight |
167.18 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-fluoro-3-methylpyridine |
InChI |
InChI=1S/C9H10FNO/c1-6-8(12-7-2-3-7)4-5-11-9(6)10/h4-5,7H,2-3H2,1H3 |
InChI Key |
KSLQNPUDPFDZDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1F)OC2CC2 |
Origin of Product |
United States |
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